Adenoregulin

Description

Properties

IUPAC Name |

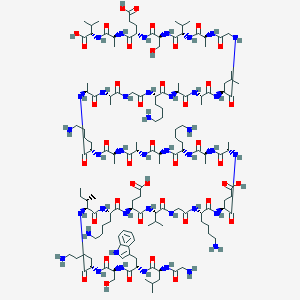

(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H242N40O42/c1-24-74(12)113(182-133(214)94(46-32-38-58-148)170-137(218)101(67-183)177-136(217)100(61-86-63-150-88-40-26-25-39-87(86)88)176-135(216)99(60-70(4)5)167-103(185)62-149)141(222)174-93(45-31-37-57-147)132(213)172-97(49-52-109(193)194)134(215)180-110(71(6)7)139(220)153-66-106(188)166-90(42-28-34-54-144)131(212)171-95(47-50-107(189)190)129(210)163-81(19)119(200)158-83(21)121(202)169-92(44-30-36-56-146)128(209)162-80(18)117(198)156-77(15)115(196)157-82(20)120(201)168-91(43-29-35-55-145)127(208)161-78(16)116(197)155-75(13)114(195)151-65-105(187)165-89(41-27-33-53-143)126(207)160-79(17)118(199)159-84(22)122(203)175-98(59-69(2)3)125(206)152-64-104(186)154-76(14)123(204)179-111(72(8)9)140(221)178-102(68-184)138(219)173-96(48-51-108(191)192)130(211)164-85(23)124(205)181-112(73(10)11)142(223)224/h25-26,39-40,63,69-85,89-102,110-113,150,183-184H,24,27-38,41-62,64-68,143-149H2,1-23H3,(H,151,195)(H,152,206)(H,153,220)(H,154,186)(H,155,197)(H,156,198)(H,157,196)(H,158,200)(H,159,199)(H,160,207)(H,161,208)(H,162,209)(H,163,210)(H,164,211)(H,165,187)(H,166,188)(H,167,185)(H,168,201)(H,169,202)(H,170,218)(H,171,212)(H,172,213)(H,173,219)(H,174,222)(H,175,203)(H,176,216)(H,177,217)(H,178,221)(H,179,204)(H,180,215)(H,181,205)(H,182,214)(H,189,190)(H,191,192)(H,193,194)(H,223,224)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGMIKHWUKCELA-HODHKHPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H242N40O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164212 | |

| Record name | Adenoregulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3181.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149260-68-4 | |

| Record name | Adenoregulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149260684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenoregulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Adenoregulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenoregulin is a fascinating and pharmacologically significant peptide, first isolated from the skin secretions of the giant monkey frog, Phyllomedusa bicolor.[1][2][3] This anuran amphibian, native to the Amazon rainforest, has a long history of use in traditional shamanic rituals, where its secretions are applied to burns on the skin to induce intense physiological effects.[4][5] Scientific investigation into these secretions has unveiled a rich cocktail of bioactive peptides, with this compound emerging as a key player due to its unique interaction with the adenosine signaling pathway.[1][2]

This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the pharmacological potential of this novel peptide. The guide details the experimental protocols used in its identification, presents quantitative data in a clear and concise format, and visualizes the complex biological pathways and experimental workflows involved.

Discovery and Origin

This compound was discovered during investigations into the ethnopharmacological use of Phyllomedusa bicolor skin secretions by indigenous tribes in the upper Amazon.[2][5] These secretions are known to contain a complex mixture of peptides, including opioids (dermorphins and deltorphins) and vasoactive peptides.[4][6] The peptide was identified as a 33-amino acid peptide that modulates the binding of agonists to adenosine receptors.[2][7]

Subsequent molecular cloning studies confirmed that this compound is derived from a larger precursor protein. A cDNA library was constructed from mRNA extracted from the skin of Phyllomedusa bicolor, and screening of this library led to the identification of the full-length cDNA encoding the this compound precursor.[7][8] This precursor is an 81-amino acid protein that contains a signal peptide, an acidic pro-region, and a single copy of the this compound peptide at the C-terminus.[7] The mature peptide is liberated through post-translational processing.

This compound is also known as dermaseptin B2, highlighting its inclusion in the dermaseptin family of antimicrobial peptides, which are also abundant in the skin secretions of Phyllomedusa frogs.[9][10] While it shares structural similarities with other dermaseptins, its potent activity at adenosine receptors distinguishes it as a unique member of this family.

Quantitative Data

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical properties.

| Property | Value | Reference(s) |

| Amino Acid Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | [2][10] |

| Number of Amino Acids | 33 | [3][7] |

| Molecular Weight | 3181.67 g/mol | [10] |

| Chemical Formula | C₁₄₂H₂₄₂N₄₀O₄₂ | [10] |

| Biological Activity | Enhances agonist binding to A1 adenosine receptors. | [1][11] |

| Exhibits broad-spectrum antimicrobial and antifungal activity. | [3] |

Experimental Protocols

The discovery and characterization of this compound involved a combination of biochemical and molecular biology techniques. The following sections provide an overview of the key experimental protocols employed.

Peptide Isolation and Purification

The initial isolation of this compound from the skin secretions of Phyllomedusa bicolor involved a multi-step purification process. A generalized workflow for such a procedure is outlined below.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology Details:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Elution: A linear gradient from mobile phase A to mobile phase B is used to separate the peptides based on their hydrophobicity.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Mass Spectrometry:

-

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): Used for rapid and accurate determination of the molecular mass of the purified peptide fractions.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides both mass information and fragmentation data, which can be used for de novo sequencing or to confirm the sequence obtained by Edman degradation.

-

-

Edman Degradation: A stepwise chemical method to determine the amino acid sequence of a peptide from the N-terminus.

Molecular Cloning of the this compound Precursor

To understand the genetic origin of this compound, molecular cloning techniques were employed to identify the cDNA encoding its precursor protein.

Caption: Workflow for the molecular cloning of the this compound precursor cDNA.

Methodology Details:

-

cDNA Library Construction: A collection of cloned cDNA fragments inserted into a host cell. In this case, the library represents the genes that were actively being transcribed in the frog's skin at the time of RNA extraction.

-

Oligonucleotide Probe: A short, single-stranded DNA molecule with a sequence complementary to a part of the target cDNA. The probe is labeled (e.g., with a radioactive isotope or a fluorescent dye) to allow for the detection of the corresponding cDNA clone.

-

"Shotgun" Cloning: An alternative approach where random clones from the cDNA library are sequenced, and the resulting sequences are analyzed to identify those encoding peptides of interest.

Signaling Pathway

This compound exerts its primary pharmacological effect by modulating the activity of the A1 adenosine receptor, a member of the G-protein coupled receptor (GPCR) family.[1][12] Specifically, it enhances the binding of agonists to this receptor.[1][11] The A1 adenosine receptor is coupled to inhibitory G-proteins (Gi/o).

Caption: Simplified signaling pathway of this compound's action on the A1 adenosine receptor.

Pathway Description:

-

Receptor Binding: Adenosine, the natural agonist, binds to the A1 adenosine receptor. This compound acts as a positive allosteric modulator, enhancing the binding of adenosine to the receptor.[1][12]

-

G-Protein Activation: Upon agonist binding, the A1 receptor activates its associated inhibitory G-protein (Gi/o).[13]

-

Downstream Effects: The activated G-protein has two main effects:

-

Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels, such as opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels.

-

-

Cellular Response: The combined effects of decreased cAMP and altered ion channel activity lead to a variety of cellular responses, including decreased neuronal excitability and reduced neurotransmitter release.

Conclusion

This compound stands as a testament to the vast and largely untapped pharmacological potential of natural products. Its discovery, rooted in the traditional knowledge of Amazonian tribes, has opened new avenues for research into the modulation of the adenosine signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this unique peptide. The elucidation of its mechanism of action and its relationship to the broader family of dermaseptin peptides will undoubtedly continue to be a fertile area of research for scientists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 3. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-related peptide ARP-AC1 [novoprolabs.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the dermaseptin genes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 8. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular cloning of skin peptide precursor-encoding cDNAs from tibial gland secretion of the Giant Monkey Frog, Phyllomedusa bicolor (Hylidae, Anura) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical methods and Quality Control for peptide products [biosynth.com]

- 11. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain [mdpi.com]

The Alchemical Arsenal of the Giant Monkey Frog: An In-depth Technical Guide to the Skin Secretion of Phyllomedusa bicolor

For the attention of Researchers, Scientists, and Drug Development Professionals.

The skin secretion of the Amazonian Giant Monkey Frog, Phyllomedusa bicolor, represents a complex and potent cocktail of bioactive peptides. For centuries, this secretion, known as "Kambô" or "Sapo," has been utilized in traditional shamanic rituals for its purported purifying and stamina-enhancing effects.[1][2] Modern scientific investigation has begun to unravel the intricate composition of this secretion, revealing a treasure trove of peptides with significant pharmacological potential. This technical guide provides a comprehensive overview of the known components of P. bicolor skin secretion, their mechanisms of action, and the experimental methodologies used for their characterization.

Core Composition: A Peptide Powerhouse

The skin secretion of Phyllomedusa bicolor is predominantly composed of a diverse array of bioactive peptides, each with specific physiological targets. These peptides can be broadly categorized into several families, including opioid peptides, tachykinins, bradykinins, and antimicrobial peptides. While precise quantitative data on the relative abundance of each peptide is limited in the current literature, phyllocaerulein is noted to be the most abundant peptide, while bombesins are found in trace amounts.[1] The major peptide families and their prominent members are summarized in the tables below.

Table 1: Major Bioactive Peptides in Phyllomedusa bicolor Skin Secretion

| Peptide Family | Key Peptides Identified | Primary Biological Activity | Receptor Target |

| Opioid Peptides | Dermorphins, Deltorphins | Analgesic, Opioid-like activity | μ-opioid receptors, δ-opioid receptors |

| Tachykinins | Phyllomedusin | Vasodilator, Secretagogue, Smooth muscle contractor | Neurokinin-1 (NK1) Receptor |

| Bradykinins | Phyllokinin | Vasodilator, Hypotensive | Bradykinin B2 Receptor |

| Caeruleins | Phyllocaerulein | Hypotensive, Gastric and pancreatic secretagogue | Cholecystokinin-A (CCK-A) Receptor |

| Sauvagines | Sauvagine | Hypotensive, Antidiuretic | Corticotropin-Releasing Factor 1 (CRF1) Receptor |

| Dermaseptins | Dermaseptin B2, B3, B4, B5, B6 | Antimicrobial, Antitumor | Bacterial Membranes |

| Adenoregulins | Adenoregulin | Modulates Adenosine Receptors | A1 Adenosine Receptors |

| Bombesins | Phyllolitorin | Smooth muscle stimulant | Bombesin Receptors |

Table 2: Amino Acid Sequences of Selected Peptides

| Peptide | Sequence |

| Deltorphin I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 |

| Deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 |

| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 |

| Phyllomedusin | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2 |

| Phyllokinin | Bradykinin-Ile-Tyr(SO3H) |

| Phyllocaerulein | pGlu-Glu-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 |

| This compound | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV |

Signaling Pathways and Mechanisms of Action

The profound physiological effects of P. bicolor secretion are a direct result of its constituent peptides interacting with specific cellular receptors, primarily G-protein coupled receptors (GPCRs).[3] The activation of these receptors initiates downstream signaling cascades that modulate a wide range of bodily functions.

Opioid Peptide Signaling

Dermorphins and deltorphins are potent agonists of the μ- and δ-opioid receptors, respectively.[4][5] Activation of these Gi/Go-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, producing strong analgesic effects.[6][7]

Tachykinin (Phyllomedusin) Signaling

Phyllomedusin, a member of the tachykinin family, preferentially binds to the Neurokinin-1 (NK1) receptor.[3][8] This Gq/11-coupled receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in a cascade of cellular responses including smooth muscle contraction and vasodilation.[3][8]

Bradykinin (Phyllokinin) Signaling

Phyllokinin acts on the Bradykinin B2 receptor, another Gq-coupled GPCR.[9][10] Its activation also stimulates the PLC-IP3-DAG pathway, leading to increased intracellular calcium and PKC activation.[1][9] This signaling cascade is responsible for the potent vasodilatory and hypotensive effects of phyllokinin.[9]

Caerulein (Phyllocaerulein) Signaling

Phyllocaerulein interacts with the Cholecystokinin-A (CCK-A) receptor, which is coupled to both Gq and Gs proteins.[11][12] The Gq pathway activation mirrors that of the NK1 and B2 receptors, leading to PLC activation and subsequent increases in intracellular calcium and PKC activity. The Gs pathway, on the other hand, stimulates adenylyl cyclase, resulting in an increase in cAMP levels and the activation of Protein Kinase A (PKA).[11][12] This dual signaling capacity contributes to its diverse physiological effects, including gastrointestinal smooth muscle contraction and pancreatic enzyme secretion.[13]

Sauvagine Signaling

Sauvagine is an agonist for the Corticotropin-Releasing Factor 1 (CRF1) receptor. This receptor is primarily coupled to Gs, leading to the activation of the adenylyl cyclase/PKA pathway.[14][15] However, it can also couple to Gq and Gi proteins, suggesting a more complex signaling profile that can vary depending on the cellular context.[14][16] The activation of the CRF1 receptor is associated with hypotensive and antidiuretic effects.[14]

Experimental Protocols for Analysis

The isolation and characterization of the bioactive peptides from P. bicolor skin secretion involve a multi-step process that combines classical biochemical techniques with modern analytical methods.

Secretion Collection and Preparation

-

Secretion Collection: The skin secretion is obtained from live specimens by gentle manual compression of the dorsal skin. To facilitate collection and minimize stress to the animal, they are often submerged in deionized water during the process.

-

Lyophilization: The collected aqueous secretion is then lyophilized (freeze-dried) to remove water and preserve the peptide components. The lyophilized powder can be stored at low temperatures for later analysis.

Peptide Purification and Analysis Workflow

The general workflow for the purification and analysis of peptides from the lyophilized secretion is as follows:

-

Solid-Phase Extraction (SPE): The lyophilized secretion is redissolved in an appropriate aqueous buffer and subjected to SPE using a C18 cartridge. This step serves to desalt the sample and provide a preliminary fractionation of the peptides based on their hydrophobicity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fractions from SPE are further separated by RP-HPLC on a C18 column. A gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity. The elution profile is monitored by UV absorbance at 214 nm.

-

Mass Spectrometry (MS): The fractions collected from RP-HPLC are analyzed by mass spectrometry to determine the molecular weights of the constituent peptides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for rapid mass determination of the fractions. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is employed for de novo sequencing of the peptides. In this technique, the peptide ions are fragmented, and the resulting fragment ions provide information about the amino acid sequence.

Conclusion

The skin secretion of Phyllomedusa bicolor is a remarkable natural pharmacy, containing a complex mixture of bioactive peptides with diverse and potent pharmacological activities. The ongoing research into its composition and the mechanisms of action of its constituent peptides holds significant promise for the development of novel therapeutic agents for a range of conditions, including pain management, infectious diseases, and cancer. This guide provides a foundational understanding of this fascinating natural product, intended to support further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 11. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adenoregulin: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphibian peptide adenoregulin, detailing its amino acid sequence, predicted three-dimensional structure, and its modulatory effects on G-protein coupled receptor (GPCR) signaling. This document includes detailed experimental protocols for key functional assays and presents quantitative data in structured tables for ease of comparison.

This compound: Amino Acid Sequence and Physicochemical Properties

This compound is a 33-amino acid peptide originally isolated from the skin of the Amazonian tree frog, Phyllomedusa bicolor.[1][2] It belongs to the dermaseptin family of antimicrobial and bioactive peptides.[1] The primary amino acid sequence of this compound and a related peptide, ARP-AC1, are detailed below.

Table 1: Amino Acid Sequence of this compound and Related Peptides

| Peptide Name | Sequence | Length (aa) | Source Organism |

| This compound | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | 33 | Phyllomedusa bicolor[1][3] |

| ARP-AC1 | GMWSKIKEAGKAAAKAAAKAAGKAALDVVSGAI | 33 | Agalychnis callidryas[4] |

This compound is encoded as a precursor protein of 81 amino acids.[1] This precursor contains a signal peptide that is cleaved to release the mature, biologically active 33-amino acid peptide.[1] Natural this compound possesses a C-terminal amidated valine, a common post-translational modification in bioactive peptides that can enhance stability and activity.[5]

Predicted Three-Dimensional Structure of this compound

To date, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). However, due to its sequence homology with dermaseptins, its structure can be predicted with high confidence using homology modeling.[1] Dermaseptins are known to adopt an α-helical conformation, particularly in a membrane-like environment. This amphipathic helical structure is crucial for their biological activity.

A predicted structure of this compound can be generated using homology modeling servers or software (e.g., SWISS-MODEL, Phyre2, or MODELLER) with dermaseptin structures (e.g., PDB IDs: 1DSE, 2DD6) as templates. The resulting model would likely show a predominantly α-helical peptide.

For experimental determination of the secondary structure, Circular Dichroism (CD) spectroscopy is a valuable technique. In a non-polar solvent or in the presence of lipid vesicles, this compound is expected to exhibit a characteristic α-helical CD spectrum with minima around 208 and 222 nm and a maximum around 192 nm.

Functional Activity: Modulation of A1 Adenosine Receptor Signaling

This compound has been shown to be a positive allosteric modulator of the A1 adenosine receptor, enhancing the binding of agonists to this G-protein coupled receptor.[6][7] This modulation is believed to occur through a mechanism involving the enhancement of guanyl nucleotide exchange at the G-protein, leading to a higher proportion of receptors in a high-affinity state for agonists.[6][7]

Table 2: Quantitative Effects of this compound on Receptor Agonist Binding

| Receptor | Agonist | Maximal Enhancement of Binding (%) | This compound Concentration for Max Enhancement (µM) |

| A1-adenosine | [3H]CHA | 60 | 20 |

| A2a-adenosine | - | 30 | 100 |

| α2-adrenergic | - | 20 | 2 |

| 5HT1A | - | 30 | 100 |

Data sourced from Moni et al. (1995).[6]

The proposed mechanism of action involves this compound facilitating the exchange of GDP for GTP on the Gα subunit of the G-protein, a critical step in GPCR activation. This leads to an increased number of G-protein-coupled receptors in the high-affinity agonist binding state.

Signaling Pathway of this compound's Action on A1 Adenosine Receptor

The following diagram illustrates the proposed signaling pathway for this compound's modulation of the A1 adenosine receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound:

Radioligand Binding Assay

This assay measures the ability of this compound to modulate the binding of a radiolabeled agonist (e.g., [³H]N⁶-cyclohexyladenosine, [³H]CHA) to the A1 adenosine receptor in brain membrane preparations.

Materials:

-

Rat cortical membranes

-

[³H]CHA (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Protocol:

-

Prepare rat cortical membranes and determine protein concentration.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations

-

[³H]CHA (at a concentration near its Kd, e.g., 1-2 nM)

-

Membrane preparation (e.g., 50-100 µg protein)

-

-

For non-specific binding determination, add a high concentration of a non-labeled agonist (e.g., 10 µM R-PIA) to a set of wells.

-

Incubate the plate at 25°C for 60-120 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and analyze the data to determine the effect of this compound on agonist binding.

[³⁵S]GTPγS Binding Assay

This functional assay assesses the effect of this compound on G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Rat cortical membranes

-

[³⁵S]GTPγS

-

This compound

-

A1 adenosine receptor agonist (e.g., R-PIA)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Other reagents as in the radioligand binding assay.

Protocol:

-

Pre-incubate membranes with adenosine deaminase (to remove endogenous adenosine) for 30 minutes at 37°C.

-

In a 96-well plate, add:

-

Assay buffer

-

GDP (e.g., 10 µM)

-

This compound at various concentrations

-

A1 adenosine receptor agonist (e.g., R-PIA at a concentration that gives a submaximal response)

-

Membrane preparation

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and measure bound radioactivity as described for the radioligand binding assay.

-

Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.

Cyclic AMP Accumulation Assay

This assay measures the functional consequence of A1 adenosine receptor activation (which is inhibitory) on adenylyl cyclase activity.

Materials:

-

Cell line expressing the A1 adenosine receptor (e.g., DDT1 MF-2 cells)

-

This compound

-

A1 adenosine receptor agonist (e.g., R-PIA)

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Protocol:

-

Culture cells to an appropriate confluency.

-

Pre-incubate cells with IBMX for a short period to inhibit cAMP degradation.

-

Treat cells with various concentrations of this compound and/or the A1 adenosine receptor agonist.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on agonist-mediated inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a fascinating bioactive peptide with a well-defined primary structure and a predicted α-helical conformation that is crucial for its function. Its ability to positively modulate A1 adenosine receptor signaling highlights its potential as a pharmacological tool and a lead compound for drug development. The experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and functional analysis of this compound and its analogs. Further research into the precise molecular interactions between this compound, the A1 adenosine receptor, and G-proteins will be instrumental in fully elucidating its mechanism of action and therapeutic potential.

References

- 1. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

Technical Whitepaper: Predicted 3D Structure and Functional Characterization of Adenoregulin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenoregulin, a 33-amino acid peptide originally isolated from the skin of the Amazonian tree frog Phyllomedusa bicolor, has garnered significant interest for its dual functionality as both a potent antimicrobial agent and a modulator of vertebrate nervous system receptors. Also known as dermaseptin B2, this peptide has been shown to enhance the binding of agonists to several G-protein coupled receptors (GPCRs), most notably the A1 adenosine receptor. This technical guide provides a comprehensive overview of this compound, focusing on its predicted three-dimensional structure, its mechanism of action on the A1 adenosine receptor signaling pathway, and detailed protocols for its structural prediction and functional validation.

Introduction and Background

This compound is a cationic, amphiphilic peptide with the primary amino acid sequence: GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV[1]

First identified as a member of the dermaseptin family of antimicrobial peptides, it exhibits activity against a spectrum of fungi and bacteria[1][2]. Beyond its antimicrobial properties, this compound acts as a positive allosteric modulator of several GPCRs. It enhances the affinity of these receptors for their endogenous agonists, thereby potentiating their downstream signaling effects. This activity is particularly pronounced at the A1 adenosine receptor, a key regulator of neuronal activity, cardiac function, and inflammation[3]. Understanding the relationship between this compound's structure and its function is critical for leveraging its therapeutic potential.

Predicted 3D Structure of this compound

To date, no experimentally determined 3D structure of this compound has been deposited in the Protein Data Bank (PDB). However, based on its amphiphilic nature and sequence, it is predicted to adopt a distinct α-helical conformation, which is characteristic of many membrane-active peptides[4]. This helical structure positions its cationic lysine (K) residues on one face and its hydrophobic residues on the other, facilitating interaction with and potential disruption of cell membranes.

Experimental Protocol: Ab Initio 3D Structure Prediction

-

Sequence Preparation: Obtain the FASTA-formatted amino acid sequence of this compound: >this compound GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV

-

Prediction via AlphaFold:

-

Utilize a prediction server such as Google DeepMind's AlphaFold Server or a local installation[5][6].

-

Input the this compound sequence. As this compound functions as a monomer, a single-chain prediction is appropriate.

-

Initiate the prediction run. The system uses a deep learning model to predict inter-residue distances and torsion angles, ultimately folding the peptide into its most probable 3D conformation[7][8].

-

-

Model Evaluation and Refinement:

-

The output will include several ranked models along with a predicted Local Distance Difference Test (pLDDT) score for each residue. The pLDDT score (ranging from 0 to 100) indicates the confidence in the predicted position of each amino acid[9].

-

Select the highest-ranked model with the best overall pLDDT score for further analysis.

-

Perform energy minimization on the predicted structure using a molecular mechanics force field (e.g., AMBER, GROMOS) to relax any steric clashes and refine the geometry.

-

-

Structural Analysis:

-

Visualize the refined model using software such as PyMOL or ChimeraX.

-

Analyze the secondary structure to confirm the presence and extent of the α-helix.

-

Generate an electrostatic surface potential map to visualize the charge distribution and confirm the amphipathic character of the helix.

-

Mechanism of Action and Signaling Pathway

This compound's primary pharmacological effect is the potentiation of agonist binding to GPCRs. It is proposed to achieve this by facilitating a more efficient coupling between the receptor and its associated G-protein, enhancing the exchange of GDP for GTP and stabilizing the high-affinity state of the receptor[3].

The best-characterized interaction is with the A1 adenosine receptor (A1AR). A1AR is coupled to inhibitory G-proteins (Gi/o)[10][11]. Upon activation, the G-protein dissociates into its Gαi and Gβγ subunits, which mediate downstream effects:

-

Gαi Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[12][13].

-

Gβγ Subunit: Modulates the activity of various effectors, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.

The diagram below illustrates the proposed signaling pathway.

Quantitative Data on Receptor Modulation

This compound enhances agonist binding across multiple GPCRs. The table below summarizes the maximal enhancement observed and the concentration of this compound required to achieve it, based on data from radioligand binding assays in rat brain membranes[3].

| Receptor Target | Agonist Used | Max. Enhancement (%) | This compound Conc. (µM) |

| A1 Adenosine | [3H]CHA | 60% | 20 |

| A2a Adenosine | [3H]CGS 21680 | 30% | 100 |

| α2-Adrenergic | [3H]UK 14,304 | 20% | 2 |

| 5HT1A Serotonin | [3H]8-OH-DPAT | 30% | 10 |

Experimental Validation Protocols

To validate the functional activity of this compound, two key experiments are essential: a radioligand binding assay to confirm its effect on agonist affinity and a [35S]GTPγS binding assay to directly measure G-protein activation.

Protocol: Radioligand Competition Binding Assay

This protocol determines how this compound affects the binding of a radiolabeled agonist (e.g., [3H]N6-cyclohexyladenosine, or [3H]CHA) to A1 adenosine receptors.

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet membranes. Wash the pellet multiple times and resuspend in buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane preparation.

-

50 µL of [3H]CHA (final concentration ~1 nM).

-

50 µL of various concentrations of synthetic this compound (e.g., 0.1 µM to 100 µM) or vehicle control.

-

50 µL of buffer. For non-specific binding, add a high concentration of a non-labeled agonist (e.g., 10 µM R-PIA).

-

-

Incubation: Incubate the plate at 25°C for 90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration to determine the extent of binding enhancement.

Protocol: [35S]GTPγS Binding Assay

This assay directly measures the rate of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Membrane Preparation: Prepare rat cortical membranes as described in section 5.1.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of membrane preparation (10-20 µg protein).

-

50 µL of A1AR agonist (e.g., 1 µM R-PIA) with or without various concentrations of this compound.

-

50 µL of assay buffer.

-

-

Initiation: Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Harvesting: Stop the reaction and harvest onto glass fiber filters as described in section 5.1.

-

Quantification: Measure bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Calculate the percent increase in [35S]GTPγS binding over basal levels (no agonist) for each condition. This reflects the degree of G-protein activation.

Overall Experimental Workflow

The logical flow from peptide discovery to functional characterization is outlined below.

Conclusion

This compound represents a fascinating molecular tool and a potential therapeutic lead. Its predicted α-helical structure underpins its ability to interact with cell membranes and modulate the function of key signaling receptors. The detailed protocols provided herein offer a robust framework for researchers to predict its 3D structure with high confidence and quantitatively assess its impact on GPCR signaling. Further investigation into the structure-activity relationships of this compound could pave the way for the development of novel allosteric modulators for treating neurological and cardiovascular disorders.

References

- 1. This compound / Dermaseptin b2 peptide [novoprolabs.com]

- 2. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 6. How to predict structures with AlphaFold - Proteopedia, life in 3D [proteopedia.org]

- 7. preprints.org [preprints.org]

- 8. astrobiology.com [astrobiology.com]

- 9. Digging into the 3D Structure Predictions of AlphaFold2 with Low Confidence: Disorder and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Adenoregulin's Mechanism of Action on A1 Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenoregulin, a 33-amino acid amphiphilic peptide originally isolated from the skin of the Amazonian tree frog Phyllomedusa bicolor, has demonstrated significant modulatory effects on G protein-coupled receptors (GPCRs), with a pronounced action on the A1 adenosine receptor (A1AR). This technical guide provides an in-depth analysis of the mechanism of action of this compound on A1ARs, synthesizing available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. This compound is proposed to act as a positive allosteric modulator, enhancing agonist binding and G protein coupling, thereby potentiating the receptor's signaling cascade. This document serves as a comprehensive resource for researchers investigating novel therapeutic agents targeting the adenosinergic system.

Introduction

The A1 adenosine receptor is a class A GPCR that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, cardiac function, and inflammation.[1][2] Its activation by the endogenous ligand adenosine typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This inhibitory effect modulates cellular activity and is a key target for therapeutic intervention in various pathological conditions.

This compound has emerged as a fascinating modulator of A1AR function. It does not appear to act as a classical agonist or antagonist but rather enhances the binding and signaling of orthosteric agonists.[4] This allosteric modulation presents a novel avenue for drug development, offering the potential for more nuanced control over receptor function compared to traditional ligands. Understanding the precise mechanism by which this compound exerts its effects is paramount for harnessing its therapeutic potential.

Quantitative Data on this compound's Effect on A1 Adenosine Receptors

The following tables summarize the key quantitative findings from studies on this compound's interaction with A1 adenosine receptors, primarily from research conducted on rat brain membranes.[4][5]

Table 1: Enhancement of Ligand Binding to A1 Adenosine Receptors by this compound

| Ligand Type | Radioligand | This compound Concentration for Maximal Enhancement | Maximal Enhancement (%) |

| Agonist | [3H]CHA (N6-cyclohexyladenosine) | 20 µM | 60 |

| Antagonist | [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) | 2 µM | 13 |

Table 2: Effect of this compound on [35S]GTPγS Binding to Rat Brain Membranes

| Condition | This compound Concentration for Maximal Enhancement | Maximal Enhancement (%) |

| Basal [35S]GTPγS Binding | 50 µM | 45 |

| A1AR-Stimulated [35S]GTPγS Binding | 50 µM | 23 |

Proposed Mechanism of Action

This compound is hypothesized to enhance agonist binding to the A1 adenosine receptor by facilitating the exchange of guanyl nucleotides at the associated G protein.[4] This action promotes the formation of a high-affinity receptor state complexed with a guanyl nucleotide-free G protein. Essentially, this compound appears to stabilize the active conformation of the receptor-G protein complex, thereby amplifying the effect of the primary agonist.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Physiological Role of Adenoregulin in Amphibians: A Technical Guide

Abstract

Adenoregulin, a bioactive peptide isolated from the skin secretions of the Amazonian tree frog Phyllomedusa bicolor, presents a fascinating duality in its physiological role. Initially identified for its potent modulation of adenosine receptors, it is also recognized as a member of the dermaseptin family of antimicrobial peptides, specifically Dermaseptin B2. This guide provides a comprehensive technical overview of this compound's discovery, its physiological functions in amphibians, its mechanism of action on G-protein coupled receptors, and its antimicrobial properties. Detailed experimental protocols for studying its activity are provided, along with quantitative data and visualizations of its signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction and Discovery

This compound was first discovered as a 33-amino acid peptide in the skin secretions of Phyllomedusa bicolor, a frog species notable for the use of its secretions in traditional "kambô" rituals by indigenous Amazonian tribes.[1][2][3] The peptide was named for its ability to regulate the binding of agonists to A1 adenosine receptors.[3][4] Its amino acid sequence is GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV.[3][4] Subsequent research revealed that this compound is identical to Dermaseptin B2, positioning it as a multifunctional peptide with roles in both neuromodulation and innate immunity.[3] The skin secretions of amphibians like P. bicolor are a rich source of bioactive peptides that serve crucial physiological functions, including defense against predators and pathogens, cutaneous respiration, and thermoregulation.[1][5]

Physiological Role in Amphibians

The physiological significance of this compound in amphibians is twofold, stemming from its dual functionality.

Innate Immune Defense

As a dermaseptin, this compound is a key component of the frog's innate immune system.[6][7][8] Amphibians inhabit environments rich in microorganisms, and their permeable skin requires a robust chemical defense mechanism.[1] this compound, secreted onto the skin, provides a first line of defense against a broad spectrum of pathogenic bacteria and fungi, preventing cutaneous infections.[1][6][7][8] This antimicrobial barrier is vital for maintaining skin integrity, which is essential for respiration and osmoregulation.[5][9]

Neuromodulation and Defense Against Predation

The ability of this compound to modulate adenosine receptors suggests a role in neuromodulation.[4][10] Adenosine is a critical neuromodulator in the central and peripheral nervous systems, involved in processes such as sleep, arousal, and pain perception. By enhancing the binding of agonists to adenosine receptors, this compound can potentiate the effects of endogenous adenosine. This could have several physiological implications for the frog, potentially influencing its behavior, alertness, or response to stimuli. The complex mixture of bioactive peptides in the skin secretion, including this compound, likely acts synergistically to deter predators.[4][11]

Mechanism of Action: G-Protein Coupled Receptor Modulation

This compound's effects on the nervous system are mediated through its interaction with G-protein coupled receptors (GPCRs), most notably the A1 adenosine receptor.

Enhancement of Agonist Binding

This compound enhances the binding of agonists to several GPCRs. This effect is most pronounced for the A1 adenosine receptor but is also observed for A2a adenosine, α2-adrenergic, and 5HT1A receptors.[10][12] It is proposed that this compound facilitates the conversion of these receptors into a high-affinity state for their agonists.[10][12] This allosteric modulation increases the potency of the natural ligands.

Interaction with G-Proteins

The mechanism underlying the enhanced agonist binding involves the enhancement of guanyl nucleotide exchange at G-proteins.[10][12] this compound is thought to promote the dissociation of GDP from the Gα subunit of the heterotrimeric G-protein, allowing GTP to bind and activate the G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which can then interact with downstream effectors. This process stabilizes the high-affinity conformation of the receptor.

Antimicrobial Activity

As Dermaseptin B2, this compound possesses broad-spectrum antimicrobial activity against bacteria and fungi. This is a critical defensive function for the frog.

Spectrum of Activity

This compound has been shown to be effective against a range of microorganisms. Its activity is generally attributed to its ability to disrupt microbial cell membranes.

Quantitative Data

The antimicrobial efficacy of this compound (Dermaseptin B2) is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microbe.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 184 | 7.5 | [11] |

| Escherichia coli | ATCC8739 | 3.75 | [11] |

| Acinetobacter baumannii | MDR clinical isolate | 12.5 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Dermaseptin B2)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Adenosine A1 Receptor Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding of a radiolabeled agonist to the A1 adenosine receptor.

Materials:

-

Rat brain membranes (or other tissue/cell preparation expressing A1 adenosine receptors)

-

[³H]CHA (N⁶-cyclohexyladenosine) or other suitable radiolabeled A1 agonist

-

This compound (synthetic)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

GTPγS (optional, to assess G-protein coupling)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a reaction tube, combine the membrane preparation, [³H]CHA at a fixed concentration (e.g., 1 nM), and varying concentrations of this compound.

-

For non-specific binding determination, a parallel set of tubes should contain a high concentration of a non-labeled A1 agonist (e.g., 10 µM R-PIA).

-

Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the effect of this compound on agonist binding affinity (Kd) and receptor number (Bmax).

[³⁵S]GTPγS Binding Assay

Objective: To measure the effect of this compound on G-protein activation.

Materials:

-

Receptor-expressing membranes

-

[³⁵S]GTPγS

-

GDP

-

This compound

-

A1 adenosine receptor agonist (e.g., R-PIA)

-

Assay buffer (containing MgCl₂ and NaCl)

Procedure:

-

Pre-incubate membranes with GDP to ensure G-proteins are in the inactive state.

-

In reaction tubes, combine the membranes, [³⁵S]GTPγS, and varying concentrations of this compound in the presence or absence of a saturating concentration of an A1 agonist.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the filter-bound radioactivity by scintillation counting.

-

Analyze the data to determine the effect of this compound on basal and agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This compound is a remarkable example of the molecular diversity and functional elegance found in amphibian skin secretions. Its ability to act as both a modulator of the adenosinergic system and a potent antimicrobial peptide highlights its critical role in the physiology and survival of Phyllomedusa bicolor. For researchers and drug development professionals, this compound and its derivatives offer a promising scaffold for the development of novel therapeutics, from new classes of antibiotics to modulators of GPCR signaling for the treatment of neurological and inflammatory disorders. Further research into the in vivo effects of this compound within its native amphibian host will undoubtedly provide deeper insights into its physiological functions and evolutionary significance.

References

- 1. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]

- 2. scientificliterature.org [scientificliterature.org]

- 3. researchgate.net [researchgate.net]

- 4. Frog secretions and hunting magic in the upper Amazon: identification of a peptide that interacts with an adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amphibian-Derived Antimicrobial Peptides: Essential Components of Innate Immunity and Potential Leads for New Antibiotic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Peptides for Skin Protection and Healing in Amphibians [mdpi.com]

- 10. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cloning, Expression, and Signaling of Adenoregulin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the processes involved in the cloning and expression of the peptide adenoregulin. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the associated biological pathways and laboratory workflows.

Introduction to this compound

This compound is a 33-amino acid amphiphilic peptide originally isolated from the skin of the tree frog, Phyllomedusa bicolor[1][2][3]. It belongs to the dermaseptin family of peptides and exhibits a dual functionality of interest for therapeutic development: broad-spectrum antimicrobial activity and potent modulation of G-protein-coupled receptors (GPCRs)[1][4]. The peptide enhances the binding of agonists to several receptors, most notably the A1 adenosine receptor, suggesting a role in neuromodulation and cellular signaling[2][3][4]. Its precursor is an 81-amino acid polypeptide, which contains a single copy of the active this compound sequence[4]. The primary amino acid sequence of the mature peptide is H-Gly-Leu-Trp-Ser-Lys-Ile-Lys-Glu-Val-Gly-Lys-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Ser-Glu-Ala-Val-OH[5].

Section 1: Gene Cloning and Vector Construction

The production of recombinant this compound begins with obtaining the gene sequence, which is then inserted into a suitable expression vector. While the gene can be derived from a cDNA library from the source organism, a more common and efficient approach for peptide production is the use of a synthetic gene, codon-optimized for the chosen expression host, such as Escherichia coli[1].

Experimental Protocol: this compound Gene Cloning

This protocol details the cloning of a synthetic this compound gene into the pET32a expression vector, a system designed for high-level expression in E. coli as a thioredoxin (Trx) fusion protein. This fusion strategy often improves the solubility and yield of small peptides[1].

1. Synthetic Gene Design and Preparation:

-

Design a synthetic DNA sequence encoding the 33 amino acids of this compound. For C-terminal amidation, which can improve biological potency, an additional glutamine residue can be added at the C-terminus to serve as an amide donor[1].

-

Optimize the codon usage of the synthetic gene for E. coli to maximize translation efficiency.

-

Incorporate restriction sites at the 5' and 3' ends of the gene for directional cloning into the pET32a vector (e.g., BamHI and HindIII).

-

Synthesize the designed gene. The gene can be generated via PCR assembly of overlapping oligonucleotides or ordered from a commercial gene synthesis service.

2. Vector and Insert Digestion:

-

Vector: Digest 1-2 µg of the pET32a plasmid with the selected restriction enzymes (e.g., BamHI and HindIII) in the appropriate buffer. Incubate at 37°C for 1-2 hours[6].

-

Insert: Digest the purified synthetic this compound gene with the same restriction enzymes.

-

Purification: Purify the linearized vector and the digested insert using a gel extraction kit to remove uncut plasmid, small fragments, and enzymes[6].

3. Ligation:

-

Set up a ligation reaction using T4 DNA Ligase. Combine the purified, digested vector and insert at a molar ratio of approximately 1:3 (vector:insert)[6].

-

Include a "vector-only" control ligation (without insert) to assess the level of background from self-ligating vector.

-

Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

4. Transformation:

-

Transform the ligation mixture into a competent E. coli cloning strain, such as DH5α or XL-1 Blue. Chemical transformation (heat shock) or electroporation can be used.

-

Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for the pET32a vector (e.g., 100 µg/mL ampicillin).

-

Incubate the plates at 37°C overnight until colonies appear.

5. Screening and Verification:

-

Select several individual colonies and inoculate them into liquid LB medium with ampicillin for overnight culture.

-

Isolate the plasmid DNA from the overnight cultures using a miniprep kit.

-

Verify the presence and orientation of the insert by restriction digestion analysis and/or colony PCR.

-

Confirm the exact sequence of the cloned this compound gene by sending the purified plasmid for Sanger sequencing.

Section 2: Recombinant Protein Expression

Once a verified recombinant plasmid is obtained, it is transformed into a suitable expression host. E. coli BL21(DE3) is a widely used strain for protein expression under the control of a T7 promoter, as it contains a chromosomal copy of the T7 RNA polymerase gene inducible by IPTG[1][7].

Experimental Protocol: this compound Expression and Optimization

This protocol is based on optimized conditions for expressing this compound as a Trx-fusion protein in E. coli BL21(DE3)[7].

1. Transformation of Expression Host:

-

Transform the verified pET32a-adenoregulin plasmid into competent E. coli BL21(DE3) cells.

-

Plate on LB agar with ampicillin and incubate overnight at 37°C.

2. Inoculum and Culture Growth:

-

Inoculate a single colony into 5-10 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking.

-

The next day, use the overnight culture to inoculate a larger volume of expression medium (e.g., 2xYT medium supplemented with 0.5% glucose) to an initial OD₆₀₀ of ~0.05-0.1[7]. The glucose helps to suppress basal expression from the lac operator in the T7 promoter system[7].

-

Incubate at 37°C with vigorous shaking (200-250 rpm).

3. Induction of Protein Expression:

-

Monitor the cell growth by measuring the OD₆₀₀.

-

When the culture reaches an OD₆₀₀ of approximately 0.9, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1 mM[7].

-

Continue to incubate the culture under inducing conditions (e.g., 37°C for 4 hours)[7].

4. Cell Harvest and Lysis:

-

After the induction period, harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.5, containing protease inhibitors).

-

Lyse the cells using sonication or a French press on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to separate the soluble fraction (containing the fusion protein) from the insoluble cell debris. The Trx-ADR fusion protein is expected to be largely in the soluble fraction[7].

Data Presentation: Optimization of Expression Conditions

The yield of recombinant this compound is highly dependent on culture and induction parameters. The following table summarizes optimized conditions identified for maximizing the expression of the Trx-adenoregulin fusion protein[7].

| Parameter | Optimized Condition | Rationale / Outcome |

| Culture Medium | 2xYT + 0.5% Glucose | Glucose was found to be important for maintaining stable and high expression levels[7]. |

| Induction Point | OD₆₀₀ = 0.9 | The timing of induction was the most predominant factor affecting the final expression level[7]. |

| Inducer Conc. | 0.1 mmol/L IPTG | This concentration was found to be optimal for inducing high-level expression[7]. |

| Induction Time | 4 hours | Provided sufficient time for accumulation of the target protein[7]. |

| Result | ~20% of total cell proteins | The fusion protein reached a high expression level under these conditions[1]. |

Section 3: Purification and Cleavage

After expression, the fusion protein must be purified and the this compound peptide cleaved from its fusion partner. The pET32a vector conveniently includes a polyhistidine (His₆) tag for affinity purification and an enterokinase cleavage site for specific removal of the fusion tag[1].

Experimental Protocol: Purification and Cleavage

1. Affinity Chromatography:

-

The soluble fraction of the cell lysate is loaded onto a Ni²⁺-chelating chromatography column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer.

-

Wash the column with several column volumes of wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His₆-Trx-adenoregulin fusion protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

2. Fusion Tag Cleavage:

-

Dialyze the eluted protein fraction against a suitable buffer for enzymatic cleavage (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4).

-

Add enterokinase to the dialyzed protein solution. The optimal enzyme-to-substrate ratio and incubation time (e.g., 16 hours at 25°C) should be determined empirically.

-

Monitor the cleavage reaction by SDS-PAGE.

3. Final Purification:

-

After cleavage, the reaction mixture will contain the released this compound peptide, the cleaved His₆-Trx tag, and enterokinase.

-

A second Ni²⁺-chelating chromatography step can be performed to remove the His-tagged fusion partner and any uncleaved fusion protein. The this compound peptide will be found in the flow-through.

-

Further purification of this compound to homogeneity can be achieved using methods like reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 4: Mechanism of Action and Signaling Pathway

This compound's biological activity extends beyond its antimicrobial properties. It acts as a positive allosteric modulator of certain GPCRs by directly interacting with the receptor-G protein complex[2][3]. This action enhances the binding of agonists and promotes the activation of downstream signaling.

Signaling Pathway: this compound Modulation of A1 Adenosine Receptor

The proposed mechanism involves this compound enhancing the exchange of GDP for GTP on the associated G-protein, which stabilizes the receptor in a high-affinity state for its agonist[2][3].

-

Resting State: In the absence of an agonist, the A1 adenosine receptor (A1AR) is in a low-affinity state, and the associated heterotrimeric G-protein (Gαᵢ/₀, Gβ, Gγ) is inactive with GDP bound to the Gα subunit.

-

This compound Interaction: this compound, an amphiphilic peptide, is proposed to interact with the cell membrane and/or the A1AR-G protein complex.

-

Enhanced Agonist Binding: This interaction facilitates a conformational change that increases the receptor's affinity for its agonist (e.g., adenosine).

-

G-Protein Activation: The binding of the agonist to the high-affinity receptor-adenoregulin complex promotes the dissociation of GDP from the Gα subunit.

-

GTP Binding & Dissociation: GTP binds to the now-empty nucleotide-binding pocket of Gα. This causes the Gα-GTP monomer to dissociate from the Gβγ dimer.

-

Downstream Signaling: Both Gα-GTP and the Gβγ dimer can then interact with and regulate their respective downstream effectors (e.g., adenylyl cyclase, ion channels).

Data Presentation: Enhancement of Agonist Binding by this compound

The following table summarizes the quantitative effects of synthetic this compound on enhancing agonist binding to various G-protein-coupled receptors in rat brain membranes[2][3].

| Receptor Target | Maximal Enhancement of Agonist Binding | This compound Concentration for Max Effect |

| A₁-Adenosine Receptors | 60% | 20 µM |

| A₂ₐ-Adenosine Receptors | 30% | 100 µM |

| α₂-Adrenergic Receptors | 20% | 2 µM |

| 5HT₁ₐ Receptors | 30% | 100 µM |

| Basal [³⁵S]GTPγS Binding | 45% | 50 µM |

| A₁-Receptor-Stimulated [³⁵S]GTPγS Binding | 23% | 50 µM |

References

- 1. Expression and purification of antimicrobial peptide this compound with C-amidated terminus in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTPγS to brain membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The amphiphilic peptide this compound enhances agonist binding to A1-adenosine receptors and [35S]GTP gamma S to brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular cloning of a cDNA encoding the precursor of this compound from frog skin. Relationships with the vertebrate defensive peptides, dermaseptins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound / Dermaseptin b2 peptide [novoprolabs.com]

- 6. neb.com [neb.com]

- 7. [Optimization of cultural condition of genetic engineering strain for antibiotic peptide this compound and research on its fed-batch cultivation] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Functions of Peptides from Phyllomedusa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The skin secretions of frogs from the genus Phyllomedusa are a rich and complex source of bioactive peptides. These peptides play crucial endogenous roles in the frog's defense against predators and microbial pathogens. Beyond their natural functions, these molecules have garnered significant interest from the scientific community for their potential therapeutic applications, ranging from novel antibiotics and analgesics to anticancer and antidiabetic agents. This technical guide provides an in-depth overview of the core endogenous functions of these peptides, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways.

Core Peptide Families and Their Endogenous Functions

The bioactive peptides found in Phyllomedusa skin secretions can be broadly categorized into several families based on their structure and primary biological activity.

Dermaseptins and Phylloseptins: The Antimicrobial Shield

The dermaseptin superfamily, which includes dermaseptins and phylloseptins, constitutes a primary line of defense against a broad spectrum of microorganisms.[1][2] These cationic peptides typically adopt an α-helical structure that allows them to interact with and disrupt the negatively charged cell membranes of bacteria, fungi, and protozoa.[3][4] This interaction leads to membrane permeabilization and ultimately cell death.[4] Some phylloseptins have also demonstrated insulinotropic activity, suggesting a role in metabolic regulation.

Dermorphins: Potent Opioid Analgesics

Dermorphins are heptapeptides that exhibit potent and selective agonist activity at μ-opioid receptors.[5] Their high affinity and selectivity make them powerful analgesic agents, in some cases surpassing the potency of morphine.[5] The endogenous function of these peptides is likely to provide the frog with a potent defense mechanism against predators by inducing a state of analgesia and catalepsy if the frog is bitten or ingested.[6]

Sauvagine: A Key Player in Stress Response

Sauvagine is a 40-amino acid polypeptide that shows structural and functional homology to the mammalian corticotropin-releasing factor (CRF).[7] It acts as a potent agonist at CRF receptors, particularly the CRF1 and CRF2 subtypes.[8][9] In the frog, sauvagine likely plays a crucial role in regulating the stress response, including effects on the cardiovascular system and water balance. In rats, sauvagine administration leads to a significant and prolonged hypotensive effect accompanied by tachycardia.[10]

Other Bioactive Peptides

Beyond these major families, Phyllomedusa secretions contain a variety of other peptides, including bradykinins and tachykinins, which have potent effects on smooth muscle and blood pressure.[11] Tryptophyllins are another family of peptides with diverse but less well-understood biological roles, some of which may include antioxidant functions.[12]

Quantitative Data on Peptide Activity

The biological activity of peptides from Phyllomedusa has been quantified in numerous studies. The following tables summarize key quantitative data for representative peptides.

Table 1: Antimicrobial and Antiparasitic Activity of Dermaseptins and Phylloseptins

| Peptide | Target Organism | MIC (µM) | IC50 (µM) | Source Species | Citation |

| Dermaseptin S4 | Escherichia coli | - | - | P. sauvagei | [6] |

| Dermaseptin S4 | Staphylococcus aureus | - | - | P. sauvagei | [6] |

| Dermaseptin B2 | Acinetobacter baumannii | 3.125 - 12.5 | - | P. bicolor | [3] |

| Phylloseptin-1 | Gram-positive & Gram-negative bacteria | 3 - 7.9 | - | P. hypochondrialis, P. oreades | [13] |

| Phylloseptin-4 | Trypanosoma cruzi | - | ~5 | P. hypochondrialis, P. oreades | [13] |

| Phylloseptin-5 | Trypanosoma cruzi | - | ~5 | P. hypochondrialis, P. oreades | [13] |

Table 2: Anticancer Activity of Phyllomedusa Peptides

| Peptide | Cancer Cell Line | IC50 (µM) | Source Species | Citation |

| Dermaseptin-PH | MCF-7, H157, U251MG, MDA-MB-435S, PC-3 | Not specified | P. hypochondrialis | [11] |

Table 3: Opioid Receptor Binding Affinity of Dermorphin Analogs

| Peptide | Receptor | IC50 (nM) | Source Species | Citation |

| Dermorphin-based affinity labels | Mu Opioid Receptor (MOR) | 0.1 - 5 | Synthetic analogs | [14] |

Experimental Protocols